molecular formula C14H12FNO4S B2468446 3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid CAS No. 379725-45-8

3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid

Cat. No.: B2468446
CAS No.: 379725-45-8
M. Wt: 309.31
InChI Key: WVFRAPNZMVYAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methyl group on the benzene ring, as well as a sulfonamide group

Scientific Research Applications

3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid typically involves the following steps:

    Nitration: The starting material, 3-fluoro-4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Acylation: The amine group is acylated with benzoic acid derivatives to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions such as:

  • Use of catalysts to increase reaction rates.
  • Controlled temperature and pressure to ensure high yield and purity.
  • Continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles.

    Reduction Reactions: The sulfonamide group can be reduced to an amine.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate.

Major Products

  • Substitution reactions yield various substituted benzoic acids.
  • Reduction reactions yield amine derivatives.
  • Oxidation reactions yield carboxylic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a sulfonamide group.

    3-Fluoro-4-methylbenzoic acid: Lacks the sulfonamide group, making it less versatile in reactions.

Properties

IUPAC Name

3-[(3-fluoro-4-methylphenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-9-5-6-12(8-13(9)15)21(19,20)16-11-4-2-3-10(7-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFRAPNZMVYAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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